Aminopyrine

pharmacodynamics pyrazolone potency comparison

Procure Aminopyrine (CAS 58-15-1) as a high-purity (≥98%) dual N-demethylation probe, validated for quantitative hepatic microsomal function assessment via the aminopyrine breath test. Unlike antipyrine or 4-aminoantipyrine, its unique metabolic pathway generates quantifiable formaldehyde, enabling precise cytochrome P450 activity measurement. This compound is essential for pharmacokinetic modeling and species-specific metabolic studies, delivering reliable, reproducible results in analytical and research applications.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 58-15-1
Cat. No. B3395922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopyrine
CAS58-15-1
SynonymsAmidazophen
Amidophen
Amidophenazon
Amidopyrine
Aminofenazone
Aminophenazone
Aminopyrine
Dimethyl N aminoantipyrine
Dimethyl-N-aminoantipyrine
Dimethylaminoantipyrine
Dimethylaminophenazone
Dipyrine
Eufibron
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C
InChIInChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3
InChIKeyRMMXTBMQSGEXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
IN PRESENCE OF WATER, READILY ATTACKED BY MILD OXIDIZING AGENTS;  ADDITION OF SODIUM BENZOATE TO WATER INCR SOLUBILITY
1 G SOL IN 1.5 ML ALC, 12 ML BENZENE, 1 ML CHLOROFORM, 13 ML ETHER, 18 ML WATER
SOL IN PETROLEUM ETHER
2.25e+01 g/L

Aminopyrine (CAS 58-15-1): Chemical Properties and Baseline Specifications for Analytical and Research Procurement


Aminopyrine (4-dimethylaminoantipyrine, CAS 58-15-1) is a pyrazolone derivative with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . The compound exists as off-white to brownish crystalline powder with a melting point of 107–109 °C and a boiling point of approximately 373.38 °C [1]. Its solubility profile includes water solubility of 5.55 g/100 mL, DMF solubility of 5 mg/mL, DMSO solubility of 5 mg/mL, and ethanol solubility of 25 mg/mL . The compound is light-sensitive and degrades under the action of mild oxidizing agents in the presence of moisture or water . Aminopyrine is a prodrug that undergoes two successive N-demethylation reactions in vivo to form monomethyl-4-aminoantipyrine and subsequently 4-aminoantipyrine, with formaldehyde generated as a quantifiable byproduct of this metabolic pathway [2].

Why Generic Substitution Fails: Aminopyrine (CAS 58-15-1) vs. In-Class Pyrazolone Analogs in Analytical and Research Applications


Pyrazolone derivatives including aminopyrine, antipyrine, 4-aminoantipyrine (AA), and 4-methylaminoantipyrine (MAA) are not functionally interchangeable due to critical differences in metabolic fate, enzymatic substrate specificity, and detection characteristics [1]. Aminopyrine serves as a dual N-demethylation substrate that generates quantifiable formaldehyde via cytochrome P450-mediated metabolism, a property exploited in the validated aminopyrine breath test for non-invasive hepatic microsomal function assessment—an application for which neither antipyrine nor 4-aminoantipyrine can substitute [2]. Furthermore, aminopyrine exhibits approximately three-fold greater antipyretic potency than antipyrine, reflecting structural differences that alter pharmacodynamic activity [3]. In analytical chemistry, aminopyrine and its metabolites demonstrate distinct chromatographic retention behaviors and detection sensitivity profiles; substituting one pyrazolone for another without method revalidation introduces quantitative error, as evidenced by species-specific demethylation rates ranging from 3.7% to 100% of reference values across different biological systems [4].

Quantitative Differentiation Evidence: Aminopyrine (CAS 58-15-1) vs. Antipyrine, Caffeine, and In-Class Metabolites


Aminopyrine vs. Antipyrine: Three-Fold Greater Antipyretic Potency in Pyrazolone Class Comparison

Aminopyrine demonstrates approximately three-fold greater antipyretic potency than its closest structural analog antipyrine [1]. This class-level inference derives from historical pharmacological characterization of pyrazolone derivatives, establishing aminopyrine's superior efficacy on a milligram-equivalent basis.

pharmacodynamics pyrazolone potency comparison antipyretic

Aminopyrine Breath Test vs. Caffeine Clearance: Comparable Decline in Hepatic Microsomal Function Assessment in Elderly Populations

In a clinical study of 13 healthy elderly subjects (71–88 years), aminopyrine demethylation measured via the aminopyrine breath test decreased from 0.79 ± 0.15 to 0.62 ± 0.20 % dose × kg × mmol⁻¹ compared to young adults (P < 0.05), while caffeine clearance decreased from 1.49 ± 0.44 to 0.97 ± 0.39 mL × min⁻¹ × kg⁻¹ (P < 0.01) [1]. Both tests demonstrated comparable sensitivity to age-related decline in hepatic microsomal function.

hepatic function microsomal metabolism aging breath test

Renal Aminopyrine Demethylation: 27-Fold Species Variation Between Hamster and Guinea Pig Microsomal Activity

Renal microsomal aminopyrine demethylation activity was quantified across multiple species using a radiometric method with [dimethylamino-¹⁴C]-aminopyrine as substrate [1]. Hamster kidney microsomes exhibited the highest activity (0.75 nmol min⁻¹ mg⁻¹ protein), with activities in rabbit, rat, mouse, and guinea pig representing 19.7%, 7.0%, 4.5%, and 3.7% of hamster values, respectively—a 27-fold range from highest to lowest.

species differences renal metabolism cytochrome P450 toxicology

COX Inhibition Potency: MAA Metabolite Exhibits 8–9-Fold Greater Activity Than AA Metabolite in Human Whole Blood Assay

In vitro assessment of dipyrone metabolites in human whole blood revealed that 4-methylaminoantipyrine (MAA) exhibits substantially greater COX inhibitory potency than 4-aminoantipyrine (AA) [1]. MAA demonstrated IC₅₀ values of 2.55 μmol/L for COX-1 and 4.65 μmol/L for COX-2, whereas AA was approximately 8.2- to 9-fold less potent. Ex vivo, MAA plasma concentrations remained above IC₅₀ values for at least 8 hours following a 500 mg oral dose, while AA peak concentrations after a 1000 mg dose were 2.8-fold and 6.5-fold below its IC₅₀ values for COX-1 and COX-2, respectively.

cyclooxygenase metabolite activity analgesic pharmacokinetics

Analytical Detection Sensitivity: Aminopyrine LOQ of 1.0 μg/kg vs. Phenylbutazone LOQ of 5.0 μg/kg in Beef Tissue by UHPLC-HRMS

Ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) analysis of beef tissue established limits of quantification (LOQ, RSN=10) of 1.0 μg/kg for aminopyrine and 5.0 μg/kg for phenylbutazone, demonstrating a 5-fold difference in analytical sensitivity between these two pyrazolone-class compounds [1].

analytical chemistry food safety mass spectrometry detection limit

Aminopyrine N-Demethylase Assay: Formaldehyde Production Linearity Limited to 3-Minute Incubation Window

Rat hepatic microsomal aminopyrine N-demethylase activity measured via formaldehyde production demonstrated linearity with respect to microsomal protein concentration only during the initial 3-minute reaction period; longer incubation times resulted in decreased apparent N-demethylation activity [1]. The assay established that formaldehyde production from aminopyrine by the microsomal enzyme system is linear to the amount of microsomes added during this 3-minute window.

enzyme assay cytochrome P450 microsomes formaldehyde

Validated Application Scenarios for Aminopyrine (CAS 58-15-1) Procurement Based on Quantitative Differentiation Evidence


Non-Invasive Hepatic Microsomal Function Assessment via ¹³C-Aminopyrine Breath Test

The ¹³C-labeled aminopyrine breath test provides quantitative assessment of cytochrome P450-dependent hepatic N-demethylation activity without requiring blood sampling or radiation exposure [1]. Dual-isotope kinetic studies in normal subjects have established that demethylation is the major elimination pathway for aminopyrine, with 50% of labeled carbon from demethylation ultimately oxidized to HCO₃⁻ and excreted as CO₂ [1]. The test demonstrates sensitivity to age-related decline in microsomal function, with aminopyrine demethylation decreasing from 0.79 ± 0.15 to 0.62 ± 0.20 % dose × kg × mmol⁻¹ in elderly subjects (P < 0.05), comparable to the decline observed with caffeine clearance [2]. This application leverages aminopyrine's unique dual N-demethylation pathway, a property not shared by antipyrine or 4-aminoantipyrine.

Cytochrome P450 Probe Substrate for In Vitro N-Demethylase Activity Quantification

Aminopyrine serves as a validated probe substrate for measuring cytochrome P450 N-demethylase activity in microsomal preparations, with formaldehyde production quantified via colorimetric or radiometric methods [3]. The assay requires strict adherence to the 3-minute linearity window, beyond which apparent activity decreases artifactually [3]. Pretreatment of animals with phenobarbital or 3-methylcholanthrene alters aminopyrine N-demethylase activity, detectable in both microsomes and whole homogenates when expressed on the basis of cytochrome P-450 molecular activity [3]. Species selection significantly impacts assay sensitivity: hamster renal microsomes exhibit 0.75 nmol min⁻¹ mg⁻¹ protein activity, whereas guinea pig microsomes show only 3.7% of this value (0.028 nmol min⁻¹ mg⁻¹ protein) [4].

Analytical Reference Standard for MAA Metabolite Quantification in Pharmacokinetic Studies

Aminopyrine and its metabolites (4-methylaminoantipyrine, 4-aminoantipyrine) require accurate chromatographic separation and quantification for pharmacokinetic modeling of pyrazolone-derived analgesics [5]. The 8–9-fold difference in COX inhibitory potency between MAA and AA necessitates precise metabolite discrimination, as AA plasma concentrations following therapeutic doses remain 2.8-fold to 6.5-fold below IC₅₀ values for COX-1 and COX-2, respectively [5]. HPLC methods utilizing reverse-phase chromatography with UV absorbance detection at 260 nm or amperometric detection enable simultaneous quantification of aminopyrine and up to eight metabolites, with chloroform extraction prior to chromatography [6].

Trace Residue Detection in Food Safety and Forensic Toxicology

UHPLC-HRMS methods achieve a limit of quantification (LOQ) of 1.0 μg/kg for aminopyrine in beef tissue, representing 5-fold greater sensitivity than phenylbutazone (LOQ = 5.0 μg/kg) under identical analytical conditions [7]. For herbal tea matrices, ultrasensitive gold nanoparticle immunochromatographic assays (AuNPs-ICA) provide a limit of detection (LOD) of 4.80 ng/mL and LOQ of 5.71 ng/mL with a cut-off value of 100.00 ng/mL [8]. These validated methods support regulatory compliance monitoring for prohibited veterinary drug residues and adulterant detection in consumer products.

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